REACTION_CXSMILES
|
O.[Ru:2](Cl)(Cl)Cl.[Ru].[CH3:7][C:8](=[O:13])[CH2:9][C:10](=[O:12])[CH3:11].C([O-])(O)=O.[Na+]>O>[CH3:11][C:10]([CH2:9][C:8]([CH3:7])=[O:13])=[O:12].[CH3:11][C:10]([CH2:9][C:8]([CH3:7])=[O:13])=[O:12].[CH3:11][C:10]([CH2:9][C:8]([CH3:7])=[O:13])=[O:12].[Ru:2] |f:0.1,4.5,7.8.9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.[Ru](Cl)(Cl)Cl
|
Name
|
|
Quantity
|
80.15 g
|
Type
|
reactant
|
Smiles
|
[Ru]
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
330 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
297.5 g
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed in the air for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
refluxed for another 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
From the obtained reaction solution
|
Type
|
EXTRACTION
|
Details
|
the organic phase was extracted
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Ru]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 285.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |